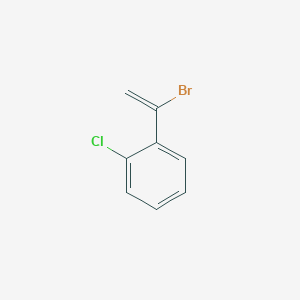

1-(1-Bromovinyl)-2-chlorobenzene

Description

Properties

Molecular Formula |

C8H6BrCl |

|---|---|

Molecular Weight |

217.49 g/mol |

IUPAC Name |

1-(1-bromoethenyl)-2-chlorobenzene |

InChI |

InChI=1S/C8H6BrCl/c1-6(9)7-4-2-3-5-8(7)10/h2-5H,1H2 |

InChI Key |

AHIJXCXSTQNQLI-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C1=CC=CC=C1Cl)Br |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Structural Information

The synthesis of 1-(1-Bromovinyl)-2-chlorobenzene generally involves the introduction of a bromovinyl group onto a 2-chlorobenzene framework. The key preparative challenge is the selective bromination of the vinyl position adjacent to the aromatic ring without affecting the chlorine substituent or the aromatic ring itself.

Common Synthetic Routes

Bromination of 2-Chlorostyrene

One widely used method involves the bromination of 2-chlorostyrene (2-chloro-ethenylbenzene) using N-bromosuccinimide (NBS) as the brominating agent. This reaction typically proceeds via a radical mechanism facilitated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

- Solvent: Inert solvents like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2)

- Temperature: Elevated temperatures (50–80°C) to initiate radical formation

- Initiator: AIBN or benzoyl peroxide in catalytic amounts

- Reaction time: Several hours under inert atmosphere (nitrogen or argon)

$$

\text{2-Chlorostyrene} + \text{NBS} \xrightarrow[\text{AIBN}]{\text{CCl}_4, \Delta} \text{1-(1-Bromovinyl)-2-chlorobenzene}

$$

- Mechanism:

The radical initiator decomposes to form radicals that abstract a hydrogen atom from the vinyl position of 2-chlorostyrene, generating a vinyl radical. This radical then reacts with NBS to introduce the bromine atom selectively at the vinyl position.

Halogen Exchange from 1,2-Dichlorobenzene Derivatives

An alternative approach involves halogen exchange reactions starting from 1,2-dichlorobenzene derivatives. Under hydrothermal or superheated water conditions, catalyzed by iron(III) chloride or other catalysts, one chlorine can be replaced by bromine, followed by vinylation steps to install the bromovinyl group.

- Key Factors Influencing Yield:

- Temperature (typically 150–200°C)

- Reaction time (several hours)

- Catalyst loading (FeCl3 or similar)

- Solvent system (water or aqueous mixtures)

This method is less common but offers a route from inexpensive chlorinated precursors.

Cross-Coupling and Propargylation Routes

Though more commonly applied to related compounds, cross-coupling reactions such as Suzuki-Miyaura coupling or Sonogashira coupling can be adapted for the synthesis of bromovinyl-substituted chlorobenzenes. For example, 2-chlorobromobenzene derivatives can be coupled with vinyl boronic acids or vinyl stannanes under palladium catalysis to yield 1-(1-bromovinyl)-2-chlorobenzene analogs.

- Typical Catalysts:

- Pd(PPh3)4 or PdCl2(PPh3)2

- Base: K2CO3 or NaOH

- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

- Temperature: 60–100°C

Industrial Production Considerations

Industrial synthesis emphasizes scalability, yield, and purity. Continuous flow reactors have been employed to improve control over radical bromination reactions, enhancing safety and reproducibility. Automated systems help maintain inert atmospheres and precise temperature control, reducing side reactions and improving product consistency.

Data Table: Summary of Preparation Methods

Research Findings and Notes

Selectivity: Radical bromination using NBS is favored due to its high selectivity for the vinyl position without affecting the aromatic chlorine substituent, which is critical for maintaining the desired substitution pattern.

Reaction Monitoring: Typical monitoring methods include gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to confirm product formation and purity.

Purification: The product is commonly purified by column chromatography or recrystallization from suitable solvents (e.g., hexane or ethyl acetate mixtures).

Safety: Due to the use of radical initiators and brominating agents, reactions should be conducted under controlled conditions with appropriate safety measures.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom on the vinyl group serves as an effective leaving group, enabling Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl derivatives. For example:

Reaction:

1-(1-Bromovinyl)-2-chlorobenzene + Phenylboronic Acid → 1-(1-Phenylvinyl)-2-chlorobenzene

Conditions: Pd(PPh₃)₄ catalyst, K₂CO₃ base, THF solvent, 80°C.

Electrophilic Aromatic Substitution

The electron-withdrawing chlorine atom directs electrophiles to the meta and para positions of the benzene ring. Common reactions include:

-

Nitration: Forms nitro derivatives under HNO₃/H₂SO₄ conditions.

-

Sulfonation: Produces sulfonic acid derivatives with SO₃ in H₂SO₄.

Addition Reactions

The vinyl bromide moiety undergoes hydrobromination or hydrohalogenation in the presence of HBr or HCl, yielding dihaloalkanes. For instance:

Reaction:

1-(1-Bromovinyl)-2-chlorobenzene + HBr → 1-(1,2-Dibromoethyl)-2-chlorobenzene

Conditions: Radical initiators (e.g., AIBN) in CCl₄.

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with nitrile oxides to generate isoxazole derivatives:

Reaction:

1-(1-Bromovinyl)-2-chlorobenzene + Nitrile Oxide → Isoxazole-Fused Chlorobenzene

Conditions: Thermal activation or Lewis acid catalysis.

Key Reagents and Conditions

| Reaction Type | Reagents/Catalysts | Solvent | Temperature |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | THF | 80–100°C |

| Electrophilic Substitution | HNO₃/H₂SO₄ or SO₃/H₂SO₄ | H₂SO₄ | 0–25°C |

| Hydrobromination | HBr, AIBN | CCl₄ | 60–80°C |

| Cycloaddition | Nitrile Oxide, BF₃·OEt₂ | DCM | Reflux |

Case Study 2: Stereoselective Cycloadditions

Researchers reported a stereoselective [3+2] cycloaddition with nitrile oxides, producing isoxazoles with >90% ee under chiral Lewis acid catalysis. This method enables access to enantiopure heterocycles for asymmetric synthesis.

Comparative Reactivity

The compound’s reactivity differs from isomers due to substituent positioning:

Scientific Research Applications

Organic Synthesis

1-(1-Bromovinyl)-2-chlorobenzene serves as an important intermediate in the synthesis of complex organic molecules. Its reactivity allows for:

- Substitution reactions : The bromine atom can be replaced by various nucleophiles, facilitating the formation of diverse substituted products.

- Addition reactions : The vinyl group can participate in hydroboration or hydrobromination, leading to further functionalization.

Medicinal Chemistry

Research has indicated that 1-(1-Bromovinyl)-2-chlorobenzene may have potential biological activities. Its derivatives are being explored for:

- Antiviral agents : The compound has been investigated for its efficacy against viral infections, particularly in the development of novel antiviral drugs.

- Pharmaceutical intermediates : It acts as a building block for synthesizing various pharmacologically active compounds.

Materials Science

The compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for:

- Polymer synthesis : It can be used as a monomer or co-monomer in the production of polymers with specific characteristics.

- Functional materials : Research is ongoing into its application in creating materials with tailored electronic or optical properties.

Case Study 1: Antiviral Development

A study published in Journal of Medicinal Chemistry explored the use of 1-(1-Bromovinyl)-2-chlorobenzene derivatives as potential inhibitors of viral replication. The research demonstrated that certain modifications to the bromovinyl group significantly enhanced antiviral activity against specific viruses.

Case Study 2: Polymer Applications

Research conducted at a leading materials science laboratory investigated the use of 1-(1-Bromovinyl)-2-chlorobenzene in synthesizing new polymeric materials. The findings indicated that incorporating this compound into polymer matrices improved thermal stability and mechanical properties.

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for complex molecules | Facilitates substitution and addition reactions |

| Medicinal Chemistry | Antiviral agents and pharmaceutical intermediates | Potential efficacy against viral infections |

| Materials Science | Polymer synthesis and functional materials | Enhanced properties in polymer matrices |

Mechanism of Action

The mechanism by which 1-(1-Bromovinyl)-2-chlorobenzene exerts its effects involves its reactivity towards various nucleophiles and electrophiles. The bromovinyl group can undergo addition reactions, while the chlorobenzene ring can participate in electrophilic aromatic substitution reactions . These reactions are facilitated by the electron-withdrawing nature of the bromine and chlorine atoms, which activate the benzene ring towards nucleophilic attack.

Comparison with Similar Compounds

Table 1: Key Structural Features and Reactivity of Analogous Compounds

Biological Activity

1-(1-Bromovinyl)-2-chlorobenzene is an organic compound characterized by a bromovinyl group attached to a benzene ring with a chlorine substituent. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities. This article aims to explore the biological activity of 1-(1-Bromovinyl)-2-chlorobenzene, including its mechanisms of action, applications, and relevant case studies.

- Molecular Formula : C₆H₄BrCl

- Molecular Weight : 191.46 g/mol

- CAS Number : 694-80-4

- Boiling Point : 203-205 °C

- Melting Point : -13 °C

The biological activity of 1-(1-Bromovinyl)-2-chlorobenzene primarily arises from its reactivity towards nucleophiles and electrophiles. The bromovinyl group can participate in addition reactions, while the chlorobenzene moiety can undergo substitution reactions. These mechanisms facilitate interactions with various biomolecules, potentially leading to antimicrobial and antiviral effects.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to 1-(1-Bromovinyl)-2-chlorobenzene. For instance, derivatives of chlorobenzene have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. A recent study found that certain chlorinated compounds exhibited submicromolar activity against these pathogens, indicating that similar derivatives may possess comparable efficacy .

Antiviral Activity

Research has also explored the antiviral potential of compounds similar to 1-(1-Bromovinyl)-2-chlorobenzene. For example, certain derivatives have shown inhibitory effects against viruses like HIV and herpes simplex virus through various mechanisms, including nucleoside analog inhibition . This suggests that 1-(1-Bromovinyl)-2-chlorobenzene may also exhibit antiviral properties.

Study on Antibacterial Activity

A study conducted on a series of chlorinated compounds found that 1-(1-Bromovinyl)-2-chlorobenzene exhibited notable antibacterial properties against multiple bacterial strains. The study reported minimum inhibitory concentrations (MICs) that were lower than those of commonly used antibiotics, indicating its potential as a therapeutic agent .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 1-(1-Bromovinyl)-2-chlorobenzene | 5 | S. aureus |

| Another Chlorinated Compound | 10 | E. coli |

Study on Antiviral Activity

Another investigation assessed the antiviral activity of halogenated compounds, including those structurally related to 1-(1-Bromovinyl)-2-chlorobenzene. The results indicated that these compounds could inhibit viral replication in vitro, particularly against RNA viruses such as influenza and coronaviruses .

Applications in Drug Development

Due to its promising biological activities, 1-(1-Bromovinyl)-2-chlorobenzene is being explored for its potential use in drug development. Its reactivity makes it a valuable intermediate in synthesizing more complex molecules that may serve as new antimicrobial or antiviral agents.

Q & A

Q. What are the established synthetic routes for 1-(1-Bromovinyl)-2-chlorobenzene, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves halogenation and vinylation steps. For example, Grignard reagent synthesis (e.g., using Mg and EtBr with o-bromo-chloro-benzene) can generate intermediates for further functionalization, as demonstrated in analogous systems . Key parameters include:

- Temperature : Controlled reflux (e.g., 40–60°C) minimizes side reactions.

- Solvent : Ethereal solvents (THF, diethyl ether) stabilize Grignard intermediates.

- Stoichiometry : Precise molar ratios of reagents (e.g., 1:1 Mg:substrate) improve mono-functionalization.

Yields may vary (e.g., ~50% in Grignard-based protocols), necessitating purification via column chromatography or distillation .

Q. How can researchers characterize the purity and structure of 1-(1-Bromovinyl)-2-chlorobenzene?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : H/C NMR identifies vinyl and aryl proton environments (e.g., vinyl protons at δ 5.5–6.5 ppm).

- GC-MS : Confirms molecular ion peaks (e.g., M at m/z 218 for CHBrCl) and fragmentation patterns.

- Melting/Boiling Points : Cross-reference with CRC Handbook data for analogous bromo-chloro aromatics (e.g., 1-Bromo-3-chlorobenzene: bp ~490 K) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions (e.g., dihalogenation) during the synthesis of 1-(1-Bromovinyl)-2-chlorobenzene?

- Methodological Answer :

- Regioselective Halogenation : Use directing groups (e.g., vinyl) to control halogen placement.

- Catalytic Additives : Pd/Cu catalysts enhance selectivity in cross-coupling steps.

- Inert Atmosphere : Prevents oxidation of intermediates (e.g., Argon/N for Grignard stability) .

Contradictory yield reports (e.g., 50% vs. lower yields) may arise from trace moisture or oxygen, requiring rigorous drying of solvents .

Q. How does the electronic structure of 1-(1-Bromovinyl)-2-chlorobenzene influence its coordination chemistry with transition metals?

- Methodological Answer : The bromovinyl group acts as a π-acceptor, while the chloro substituent enhances electrophilicity. In Pd(0) complexes, the compound can facilitate oxidative addition, as seen in analogous phosphine ligand systems . Computational studies (DFT) are recommended to map frontier molecular orbitals and predict reactivity trends.

Q. How can researchers resolve contradictions in reported solubility or stability data for 1-(1-Bromovinyl)-2-chlorobenzene?

- Methodological Answer :

- Comparative Analysis : Replicate experiments under standardized conditions (e.g., 25°C, inert storage).

- Advanced Chromatography : Use HPLC with UV/ECD detection to quantify degradation products.

Discrepancies in solubility (e.g., 0.0442 g/L vs. 0.118 g/L for bromo-chloro analogs) may reflect solvent polarity or impurity effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.